6-chloro-1-methyl-1H-indole-3-sulfonyl chloride
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Overview
Description
6-chloro-1-methyl-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, in particular, is characterized by the presence of a sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-1H-indole-3-sulfonyl chloride typically involves the chlorination of 1-methylindole followed by sulfonylation. One common method includes the reaction of 1-methylindole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products
The major products formed from the reactions of this compound include various sulfonamide, sulfonate, and sulfonothioate derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
6-chloro-1-methyl-1H-indole-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-1H-indole-3-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds and leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific derivative formed and its intended application .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-5-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position.
6-chloro-1H-indole-3-sulfonyl chloride: Lacks the methyl group, which can affect its reactivity and applications.
Uniqueness
6-chloro-1-methyl-1H-indole-3-sulfonyl chloride is unique due to the presence of both the chloro and methyl groups, which can influence its chemical reactivity and the types of derivatives that can be synthesized from it .
Properties
CAS No. |
1314400-73-1 |
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Molecular Formula |
C9H7Cl2NO2S |
Molecular Weight |
264.13 g/mol |
IUPAC Name |
6-chloro-1-methylindole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H7Cl2NO2S/c1-12-5-9(15(11,13)14)7-3-2-6(10)4-8(7)12/h2-5H,1H3 |
InChI Key |
ZYIMEKSGAWSOMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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